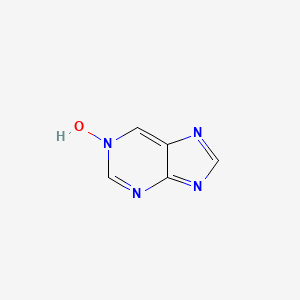

9H-Purine, 1-oxide

Description

Significance of Purine (B94841) Derivatives in Biological Systems and Chemical Research

Purine derivatives are cornerstone molecules in the architecture of life. As the parent compound of a broad class of molecules, purine's derivatives, adenine (B156593) and guanine (B1146940), are fundamental building blocks of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which carry the genetic blueprint of all living organisms. wikipedia.orgwikipedia.org Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, driving countless biochemical reactions. wikipedia.org Other significant purine derivatives include guanosine (B1672433) triphosphate (GTP), cyclic adenosine monophosphate (cAMP), and coenzyme A, all of which are vital for processes ranging from signal transduction to enzymatic reactions. rsc.org

The diverse biological activities of purine derivatives have made them a fertile ground for chemical research and drug discovery. rsc.orgrsc.org Scientists have extensively explored modifications of the purine scaffold to develop new therapeutic agents. rsc.org These efforts have led to the discovery of purine analogs with a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. rsc.orgrsc.org The ability to systematically modify the purine ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. ontosight.ai

Overview of the N-Oxide Moiety in Heterocyclic Chemistry

The introduction of an N-oxide moiety (a nitrogen-oxygen bond) into a heterocyclic compound can dramatically alter its physicochemical and biological properties. rsc.orgresearchgate.net This functional group, characterized by a coordinate covalent bond where the nitrogen atom donates a lone pair of electrons to an oxygen atom, imparts a zwitterionic character to the molecule. rsc.org This often leads to increased polarity and water solubility compared to the parent non-oxidized heterocycle. rsc.orgresearchgate.net

In medicinal chemistry, the N-oxide group is recognized as a valuable pharmacophore. researchgate.net It can act as a bioisostere for a carbonyl group, capable of forming strong hydrogen bonds, which can be crucial for drug-receptor interactions. researchgate.netnih.gov Furthermore, heterocyclic N-oxides have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antihypertensive, and anti-inflammatory agents. researchgate.net The N-oxide functionality can also influence the metabolic fate of a drug and has been utilized in the design of prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors. rsc.org

Historical Context and Evolution of 9H-Purine, 1-Oxide Research

The study of purine N-oxides dates back to the mid-20th century, with early research focusing on the synthesis and biological activities of various derivatives. A significant body of work emerged from the laboratory of George Bosworth Brown and his colleagues. Their initial studies in the late 1950s described the synthesis of mono-oxides of aminopurines, including adenine 1-N-oxide. acs.org Subsequent research in the 1960s delved into the metabolism of adenine 1-N-oxide and the synthesis and properties of other purine N-oxides, such as 6-mercaptopurine (B1684380) 3-N-oxide. researchgate.netnih.gov

Early investigations also explored the chemical reactivity of these compounds, including their hydrolysis and rearrangement reactions. ontosight.ai The photochemical properties of purine N-oxides were also a subject of interest, with studies on the ultraviolet radiation-induced changes in these molecules. nih.gov The biological effects of adenine 1-N-oxide and its derivatives were explored, revealing their potential as inhibitors of cell growth and viral replication. nih.gov

While much of the historical research focused on substituted purine N-oxides, these foundational studies paved the way for a deeper understanding of the entire class of compounds, including the parent, unsubstituted This compound . The synthesis of purine mono-1-oxides from imidazole (B134444) precursors has been a key area of synthetic methodology development. researchgate.net Although direct and extensive research solely on This compound is less common in historical literature compared to its derivatives, the collective knowledge gained from studying related compounds provides a solid framework for understanding its chemical nature and potential significance.

Structure

2D Structure

3D Structure

Properties

CAS No. |

332875-28-2 |

|---|---|

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1-hydroxypurine |

InChI |

InChI=1S/C5H4N4O/c10-9-1-4-5(8-3-9)7-2-6-4/h1-3,10H |

InChI Key |

TUUQUSLFBYMDFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N2)N=CN1O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 9h Purine, 1 Oxide

Redox Transformations of the N-Oxide Moiety

The N-oxide functional group in 9H-Purine, 1-oxide is a key center for redox activity, enabling both oxidation to higher states and reduction to the corresponding amine. These transformations are fundamental to its chemical behavior and potential biological activity.

Oxidation Pathways to Higher Oxidation States

The nitrogen atom in the N-oxide moiety of purine (B94841) derivatives can be further oxidized to generate species with higher oxidation states. This process is influenced by the nature of the oxidizing agent and the specific reaction conditions. Generally, stronger oxidizing conditions are required to achieve these higher oxidation states. The oxidation state of an element is related to the number of electrons it loses, gains, or appears to use when bonding with other atoms. libretexts.orglibretexts.org Consequently, an element in a higher oxidation state has a greater tendency to attract electrons, which can influence the acidity and reactivity of the resulting compound. quora.com

Further oxidation of purine N-oxides can lead to the formation of derivatives such as xanthine (B1682287) analogs. The susceptibility of the purine ring to oxidation is also a factor, with one-electron oxidation being a significant pathway for damage in cellular DNA, leading to products like 8-oxo-7,8-dihydroguanine. scispace.comnih.gov While specific studies on the stepwise oxidation of this compound to its highest oxidation states are not extensively detailed in the provided results, the general principles of organic and inorganic chemistry suggest that such transformations are plausible.

Table 1: General Oxidation States of Nitrogen

| Oxidation State | Example Compound/Ion |

|---|---|

| +5 | Nitrate (NO₃⁻) |

| +3 | Nitrite (NO₂⁻) |

| +1 | Nitrous oxide (N₂O) |

| 0 | Nitrogen gas (N₂) |

| -1 | Hydroxylamine (NH₂OH) |

| -3 | Ammonia (B1221849) (NH₃) |

Reductive Conversion to Amine Functionality

The N-oxide group of this compound can be reduced to the corresponding amine functionality. A common laboratory method for this transformation is reductive amination, which involves the reduction of an imine intermediate. masterorganicchemistry.com Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. organic-chemistry.org The process, also known as reductive alkylation, is a controlled way to form new carbon-nitrogen bonds. masterorganicchemistry.com

The choice of reducing agent can be critical for selectivity. For instance, sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride because it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Other reducing agents used in reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The general mechanism involves the formation of an imine from an amine and a carbonyl compound, followed by reduction of the C=N double bond. masterorganicchemistry.com In the context of this compound, the reduction would directly convert the N-oxide to the amine without the need for an external carbonyl compound.

Table 2: Common Reducing Agents for N-Oxide Reduction

| Reducing Agent | Abbreviation | Typical Use |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduction of aldehydes, ketones, and imines. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reductive amination. masterorganicchemistry.com |

Enzyme-Catalyzed Redox Reactions

Enzymes, particularly oxidoreductases, play a crucial role in catalyzing redox reactions in biological systems. numberanalytics.com These enzymes facilitate the transfer of electrons between molecules, often with high specificity and efficiency. numberanalytics.com For purine derivatives, enzymes like xanthine oxidase can catalyze both oxidation and reduction reactions. nih.gov For example, bovine milk xanthine oxidase has been shown to be involved in the metabolism of various purine analogs. nih.gov

Enzyme-catalyzed redox reactions often involve coenzymes such as NAD+ or FAD, which act as electron carriers. numberanalytics.com The mechanisms are complex and can involve the transfer of electrons from a substrate to a coenzyme or directly to molecular oxygen. numberanalytics.com In the context of purine metabolism, these enzymatic reactions are essential for both the synthesis and degradation of purine-containing biomolecules. nih.gov While specific studies on the direct enzymatic redox transformation of this compound were not found, the known activity of enzymes on similar purine structures suggests that it could be a substrate for various oxidoreductases. numberanalytics.comnih.gov

Electrophilic Reactions

The purine ring system, with its multiple nitrogen atoms, is susceptible to electrophilic attack. The presence of the N-oxide group can modulate the reactivity of the ring towards electrophiles.

Electrophilic Addition to Ring Nitrogen Atoms

The nitrogen atoms in the purine ring are potential sites for electrophilic attack, leading to reactions such as protonation and alkylation. egyankosh.ac.in The specific nitrogen atom that undergoes electrophilic addition can be influenced by steric and electronic factors. For instance, in some purine derivatives, alkylation preferentially occurs at the N-9 position. uio.no However, the presence of bulky substituents can direct alkylation to other positions, such as N-7. uio.no

The reaction of purines with electrophiles like alkyl halides can lead to the formation of N-alkylated products. uio.no The mechanism of these reactions often involves the nucleophilic attack of a ring nitrogen on the electrophile. egyankosh.ac.in The reactivity and regioselectivity of electrophilic addition can be controlled by the choice of reagents and reaction conditions.

Electrophilic Aromatic Substitution on the Purine Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including the purine ring system. masterorganicchemistry.com The mechanism typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

The purine ring is generally considered an electron-deficient system, which can make electrophilic substitution challenging. uva.nl However, reactions such as nitration have been reported. uva.nl The position of substitution is directed by the existing substituents on the ring. For instance, the nitration of some purine derivatives can occur at the C2 position through a multi-step mechanism involving initial N-nitration. uva.nl Halogenation of purine derivatives is another example of electrophilic aromatic substitution.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | X⁺ |

| Sulfonation | SO₃/H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X/AlX₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

Nucleophilic Reactions

The electron-deficient nature imparted by the N-oxide group makes the purine scaffold susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the functionalization of purine N-oxides.

The presence of the 1-oxide functionality enhances the susceptibility of the purine ring to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the N-oxide, namely C2 and C6. chemtube3d.combhu.ac.in Leaving groups at these positions are readily displaced by various nucleophiles. The general order of reactivity for SNAr reactions in purines with identical leaving groups at C2 and C6 is typically C6 > C2. d-nb.infobeilstein-journals.org

The reaction mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom, forming a negatively charged intermediate (a Meisenheimer complex), where the charge is delocalized over the heterocyclic system, including the N-oxide oxygen atom. bhu.ac.in Subsequent elimination of the leaving group restores the aromaticity of the ring.

A variety of nucleophiles have been employed in the substitution reactions of purine N-oxides and related derivatives. These include oxygen-nucleophiles (alkoxides), nitrogen-nucleophiles (amines), and carbon-nucleophiles. For instance, 6-chloropurine (B14466) 3-oxide can react with benzylamine (B48309) to form N6-benzyladenine 3-oxide. researchgate.net Similarly, 2,6-bistriazolylpurine derivatives, which have triazoles as leaving groups, react with O- and C-nucleophiles with excellent selectivity at the C6 position under mild, transition-metal-free conditions. d-nb.infobeilstein-journals.org

| Purine Substrate | Nucleophile | Position of Substitution | Product Type | Conditions |

|---|---|---|---|---|

| 6-Chloropurine 3-oxide | Benzylamine | C6 | N6-Benzyladenine 3-oxide | - |

| 2,6-bis(1,2,3-triazol-1-yl)purine | O-Nucleophiles (e.g., alkoxides) | C6 | 6-Alkoxy-2-triazolylpurine | Mild, metal-free |

| 2,6-bis(1,2,3-triazol-1-yl)purine | C-Nucleophiles | C6 | 6-Alkyl/Aryl-2-triazolylpurine | Mild, metal-free |

| Pyridine N-oxide (analogous system) | Chloride (from POCl3) | ortho, para | Chloropyridine | POCl3 |

Purine N-oxides are known to undergo intramolecular rearrangements, most notably the Dimroth rearrangement. This reaction involves the translocation of heteroatoms within the heterocyclic system and is a characteristic transformation for adenine (B156593) derivatives and their N-oxides. researchgate.net The Dimroth rearrangement of 1-alkoxyadenine derivatives, which can be formed from adenine 1-oxide, proceeds through a ring-opening/ring-closure mechanism. researchgate.net

The process is initiated by a nucleophilic attack (often by hydroxide) at the C2 position of the pyrimidine (B1678525) ring, leading to the fission of the N(1)-C(2) bond and formation of a ring-opened intermediate. researchgate.netacs.org This intermediate can then re-cyclize. If the exocyclic nitrogen attacks the formyl carbon, the original compound is reformed. However, if the endocyclic nitrogen from the imidazole (B134444) ring attacks, it results in a rearranged product. For example, 1-alkoxyadenines can rearrange to N6-alkoxyadenines. researchgate.net The stability of the rearranged product is the primary driving force for this transformation. researchgate.net

Interestingly, the course of the reaction can be complex. In the case of 7-alkylated 1-alkoxyadenines, the Dimroth rearrangement at pH 7 or higher is often accompanied by other reactions like hydrolysis and deamination, leading to a mixture of products. researchgate.net In some instances, fission of the N(1)-C(6) bond can also occur, although this is typically a minor pathway. researchgate.net

Beyond the Dimroth rearrangement, other intramolecular cyclizations are also possible. For example, N-propargyl-adenine derivatives can undergo copper-catalyzed intramolecular cyclization to form novel, fluorescent purine-fused tricyclic systems. acs.org Similarly, intramolecular C-H arylation can lead to the synthesis of purines with fused rings. mdpi.com

Nucleophilic Substitution Reactions on the Purine Scaffold

Other Key Reaction Types

Dehydration is a key mechanistic step in several reactions involving this compound and its derivatives, rather than a standalone reaction type applied to the stable N-oxide. For instance, in the synthesis of purine 1-oxide from adenine using hydrogen peroxide in acetic acid, the initial electrophilic attack of the oxidizing agent is followed by a dehydration step to yield the final N-oxide.

Furthermore, in the context of radical chemistry, hydroxyl radicals (OH•) can add to the purine ring at positions C4, C5, and C8. The resulting radical adducts can then undergo first-order transformations, which include dehydration, to form more stable radical species or final products. edpsciences.org

Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying the purine scaffold, avoiding the need for pre-functionalized substrates. nih.gov The N-oxide group can serve as a directing group in these transformations, facilitating selective functionalization at specific positions. acs.orgnih.gov

A notable example is the direct C-H cyanation of purines. A metal-free method has been developed that involves the activation of a C-H bond with triflic anhydride, followed by a nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). This process leads to the formation of cyanated purine derivatives. In many purine systems, this cyanation occurs preferentially on the electron-rich imidazole ring, yielding 8-cyanopurine derivatives. mdpi.com The regioselectivity can, however, be switched. For instance, an electron-donating group at the C6 position can direct the cyanation to the C2 position. mdpi.com

Transition metal-catalyzed C-H activation is also a prevalent strategy. Catalysts based on palladium, copper, and ruthenium have been successfully employed for the direct arylation, alkenylation, and alkylation of purine C-H bonds. mdpi.comnih.govnih.gov The N-oxide can act as an internal directing group, forming a metallacycle intermediate that facilitates selective C-H cleavage and subsequent bond formation, often at the ortho position. nih.gov

| Reaction Type | Substrate Type | Reagents/Catalyst | Position Functionalized | Product |

|---|---|---|---|---|

| Direct C-H Cyanation | 9-Alkyl-6-chloropurines | 1. Triflic anhydride; 2. TMSCN | C8 | 8-Cyano-9-alkyl-6-chloropurine |

| Direct C-H Arylation | 9-N-Arylpurines | Pd(OAc)2/Tricyclohexylphosphine/K2CO3 | C8 | Fused Purine System (intramolecular) |

| Direct C-H Arylation | Purine N-Oxides (analogous systems) | Pd catalyst / Ag oxidant | ortho- to N-oxide | ortho-Arylated Purine N-oxide |

| Remote C-H Alkylation | Purines with N-directing group | [RuCl2(p-cymene)]2 / Alkyl bromides | meta- | meta-Alkylated Purine Derivative |

The purine ring system can be completely degraded through oxidative or reductive pathways, leading to the destruction of its aromatic character. thieme-connect.de

In biological systems and in vitro, the oxidative catabolism of purines is a well-established process. utah.eduslideshare.net Purine bases are typically oxidized to uric acid, a reaction catalyzed by the enzyme xanthine oxidase. This process involves the sequential oxidation of the purine ring. Uric acid itself can be further metabolized. In many organisms, the purine ring is cleaved, and the degradation continues to yield products like allantoin, and ultimately simpler molecules such as carbon dioxide, glyoxylate, and ammonia, signifying the complete breakdown of the heterocyclic structure. researchgate.net Chemical oxidation under harsh conditions can also lead to ring opening and degradation. For example, N-acetoxy esters of purine N-oxides are potent oxidizing agents capable of oxidizing various substrates, a reaction that often results in the reduction and eventual degradation of the purine moiety itself. aacrjournals.org

While reduction of the N-oxide group to regenerate the parent purine is a common reaction (e.g., using NaBH₄), reduction with destruction of the aromatic system is also a known transformation for purines. thieme-connect.de For example, the first synthesis of the parent purine molecule by Emil Fischer involved the zinc dust reduction of 2,6-diiodopurine, which re-established the aromatic system from a less aromatic precursor. thieme-connect.dewikipedia.org However, under more forcing reductive conditions, the aromaticity of the purine rings can be lost, leading to dihydro- or tetrahydropurine derivatives or complete ring cleavage, although specific examples for this compound are less commonly detailed than for other purine derivatives.

Addition Reactions to Purine Double Bonds

The purine ring system, being aromatic, generally favors substitution reactions over addition reactions. However, under specific conditions, the double bonds within the purine core of molecules like this compound can undergo addition reactions. The presence of the N-oxide group at the 1-position can influence the electron distribution within the pyrimidine part of the purine ring, potentially affecting the reactivity of the C2=N3 and C4=C5 double bonds. Research into the addition reactions of purines and their N-oxide derivatives has revealed several key transformation pathways, including photochemical additions and cycloadditions.

Photochemical Addition of Alcohols

One of the documented addition reactions involving the purine skeleton is the photochemical addition of alcohols. Under photolytic conditions, purine and its riboside, nebularine, have been shown to react with alcohols. This reaction proceeds via an addition across the 1,6-double bond of the purine ring. thieme-connect.de The product of this photo-addition is a 6-(hydroxyalkyl)-1,6-dihydropurine derivative. thieme-connect.de This type of reaction highlights the ability of the purine ring to behave as an unsaturated system susceptible to addition when activated by ultraviolet light. While this has been demonstrated on the parent purine, the N-oxide group in this compound is known to be photoreactive, suggesting that similar additions could be plausible, potentially with altered regioselectivity or efficiency. scispace.com

Radical Addition

The purine ring is also susceptible to attack by radicals. For instance, hydroxyl radicals, which can be generated by methods such as the UV photolysis of 4-mercaptopyridine-N-oxide, react with adenine and its derivatives. researchgate.net This reaction leads to the formation of an 8-hydroxyl adduct, which is subsequently oxidized to yield the corresponding 8-hydroxy derivative. researchgate.net This process involves the addition of the hydroxyl radical to the C8 position of the imidazole portion of the purine ring.

Cycloaddition Reactions

Although direct cycloaddition studies on this compound are not extensively documented, related purine derivatives have been shown to participate in such reactions, indicating the potential for the purine double bonds to act as dipolarophiles. Specifically, 1,3-dipolar cycloaddition reactions have been successfully carried out on 9-allylpurine derivatives. researchgate.nettandfonline.comtandfonline.com In these reactions, a nitrile oxide or a nitrile imine, generated in situ, acts as the 1,3-dipole and adds across the double bond of the allyl group attached at the N9 position. researchgate.nettandfonline.com While this addition occurs on the side chain, it establishes that the purine scaffold is compatible with the conditions required for cycloaddition reactions. tandfonline.comsemanticscholar.org This opens the possibility for intramolecular or intermolecular cycloadditions directly involving the purine ring double bonds under suitable conditions or with highly reactive dipoles. The electron-withdrawing nature of the N-oxide group in this compound could potentially activate the C2=N3 or C4=C5 double bonds for cycloaddition with electron-rich dipoles.

The table below summarizes the types of addition reactions observed for the purine ring system, which provide a basis for understanding the potential reactivity of this compound.

| Reaction Type | Reagent/Condition | Position of Addition | Product Type |

| Photochemical Addition | Alcohols / UV light | 1,6-double bond | 6-(hydroxyalkyl)-1,6-dihydropurines |

| Radical Addition | Hydroxyl Radicals | C8 | 8-Hydroxy-purine derivatives |

| 1,3-Dipolar Cycloaddition | Nitrile Imines / Nitrile Oxides | N/A (on allyl substituent) | Isoxazolines, Pyrazolines |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Analysis

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in elucidating the molecular structure of "9H-Purine, 1-oxide". Each technique provides unique insights into the connectivity and environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For purine (B94841) derivatives, including "this compound," various NMR techniques are employed to assign proton (¹H) and carbon (¹³C) signals.

¹H NMR: In the ¹H NMR spectrum of purine, signals for the protons are typically observed in specific regions. For instance, in a DMSO-d₆ solvent, the protons of the parent purine molecule appear at distinct chemical shifts: 9.207 ppm, 8.993 ppm, and 8.703 ppm, with an additional signal at 13.5 ppm corresponding to the N-H proton. chemicalbook.com In D₂O, these shifts are observed at 8.833 ppm, 8.719 ppm, and 8.501 ppm. chemicalbook.com The presence of the 1-oxide group in "this compound" would be expected to influence these chemical shifts, providing crucial information about the electronic environment of the purine ring.

¹³C NMR: ¹³C NMR spectroscopy is particularly effective for investigating the carbon framework of purines. thieme-connect.de The chemical shifts of the carbon atoms in the purine ring are sensitive to their local environment. thieme-connect.de For the parent purine molecule in D₂O, the carbon signals are found at 152.0 (C2), 154.9 (C4), 128.4 (C5), 144.8 (C6), and 147.9 (C8) ppm. thieme-connect.de The introduction of the N-oxide at the 1-position would alter the electron density across the ring system, leading to predictable shifts in the ¹³C spectrum.

2D NMR Techniques (HETCOR, HMQC, HMBC): Two-dimensional NMR experiments are invaluable for establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). libretexts.orgcolumbia.edu This allows for the unambiguous assignment of protons to their attached carbons. libretexts.orgcolumbia.edu

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 152.0 |

| C4 | 154.9 |

| C5 | 128.4 |

| C6 | 144.8 |

| C8 | 147.9 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺). libretexts.org This ion can then break down into smaller, characteristic fragment ions. libretexts.org The fragmentation pathways of purine derivatives are well-studied and can provide structural confirmation. nih.gov For "this compound," the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would likely involve characteristic losses from the purine ring and the N-oxide group. tandfonline.comscielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.comwiley.com Key functional groups in "this compound" would have characteristic absorption bands. For example, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. savemyexams.com C=N and C=C stretching vibrations within the purine ring would be observed in the 1500-1680 cm⁻¹ region. savemyexams.com The N-O stretching vibration of the oxide group would also give rise to a characteristic absorption band. The presence and position of these bands can confirm the presence of the purine core and the N-oxide functionality. tandfonline.com

| Bond | Functional Group | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Amine, Amide | 3300 - 3500 |

| C=C | Aromatic compound, Alkene | 1500 - 1680 |

| C-N | Amine, Amide | 1020 - 1250 |

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing theoretical insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. yorku.canih.gov

Geometry Optimization: DFT calculations can be used to determine the lowest energy, or most stable, three-dimensional structure of a molecule. capes.gov.br For "this compound," geometry optimization would provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray diffraction.

Electronic Structure Analysis:

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. irjweb.com A smaller gap suggests that the molecule is more reactive. DFT calculations can determine the energies of the HOMO and LUMO for "this compound," providing insights into its electronic transitions and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.orgnih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. rsc.orgnih.gov For "this compound," the MEP map would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (typically colored blue) near the hydrogen atoms. researchgate.net

Conceptual Density Functional Theory (CDFT) for Predicting Electronic and Chemical Reactivity Properties

CDFT is a powerful quantum chemical framework used to understand and predict chemical reactivity through descriptors like electronegativity, hardness, softness, and the Fukui function. d-nb.inforesearchgate.net While CDFT has been applied to understand the nucleophilic properties of purine bases like adenine (B156593) and guanine (B1146940), identifying their most reactive sites for electrophilic attack, no such specific analysis is available for this compound. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. Research in this area includes simulations of adenine N-oxide within DNA duplexes, which suggested that while the modified bases decrease the stability of the duplex, they can still form stable structures. nih.gov Another study mentioned the use of MD simulations to predict the dominant tautomeric forms of hypoxanthine (B114508) 3-N-oxide, a related but different compound. However, no dedicated MD simulation studies for conformational analysis of isolated this compound were found.

In Silico Studies of Reaction Mechanisms and Catalytic Pathways

This field uses computational methods to model chemical reactions step-by-step, elucidating transition states and reaction energies. While the synthesis and reactions of purines and their N-oxides are documented, including the Traube purine synthesis, detailed in silico mechanistic studies for this compound are absent from the literature. acs.orgthieme-connect.de

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The theoretical prediction of NMR spectra using methods like Density Functional Theory (DFT) is a common practice for structural elucidation. schrodinger.com However, research on purine N-oxides indicates that the presence of the N-oxide function creates significant electronic disturbances, making accurate prediction of 1H and 13C NMR chemical shifts challenging. mdpi.comresearchgate.net Studies attempting to assign the NMR spectra of 7-substituted 7H-purine 1-oxides (isomers of the requested compound) noted that standard prediction software had limited usefulness and that advanced 2D NMR techniques were required for definitive assignments. mdpi.comresearchgate.netmdpi.com

Due to this lack of specific data, constructing a scientifically rigorous article that adheres to the provided outline for this compound is not possible without resorting to speculation.

Mechanistic Investigations of Biological Interactions of 9h Purine, 1 Oxide Derivatives

Interaction with Nucleic Acid Synthesis Pathways

Purine (B94841) analogs, including derivatives of 9H-Purine, 1-oxide, are recognized for their ability to disrupt the synthesis of DNA and RNA. ontosight.aiwikipedia.org This interference is a cornerstone of their biological activity and is achieved through multiple mechanisms, primarily by targeting the enzymes and pathways responsible for nucleotide biosynthesis.

Derivatives of this compound can act as antimetabolites, compounds that structurally resemble natural metabolites and can interfere with their normal function. nih.gov Once inside the cell, these purine analogs are often metabolized by enzymes of the purine salvage pathway into nucleotide analogs. nih.gov These fraudulent nucleotides can then exert their effects in several ways:

Inhibition of DNA Polymerases: Triphosphate forms of purine analogs can compete with their natural counterparts, such as dATP and dGTP, for the active site of DNA polymerases. mdpi.com Their incorporation can terminate chain elongation or, if incorporated, create a structurally compromised DNA that may trigger repair mechanisms or apoptosis. nih.govmdpi.com

Inhibition of Ribonucleotide Reductase (RNR): This enzyme is critical for producing deoxyribonucleotides (dNTPs) from ribonucleotides, an essential step for DNA synthesis. mdpi.com The di- and triphosphate forms of several purine nucleoside analogs are potent reversible inhibitors of RNR. mdpi.comnih.gov By inhibiting RNR, these compounds deplete the pool of available dNTPs, thereby stalling DNA replication. nih.gov This mechanism can also lead to self-potentiation, as the reduced level of competing natural dNTPs promotes the incorporation of the analog into DNA. mdpi.com

Incorporation into RNA: Thiopurine derivatives, for instance, can be converted to their triphosphate forms and readily incorporated into RNA, although the direct role of this incorporation in cytotoxicity is considered less significant than effects on DNA synthesis. nih.gov

The de novo synthesis pathway, which builds purines from simpler precursors, is a primary target for many purine analogs. A key regulatory step in this pathway is catalyzed by amido-phosphoribosyl transferase (also known as phosphoribosyl pyrophosphate amidotransferase or PPAT). mdpi.comnih.gov This enzyme is subject to feedback inhibition by natural purine nucleotides. nih.govsemanticscholar.org

Certain purine derivatives, after metabolic activation, can mimic this regulatory action. For example, the well-studied thiopurine 6-mercaptopurine (B1684380) is converted intracellularly to thioinosine monophosphate (TIMP). nih.gov TIMP exerts a potent pseudofeedback inhibition on amido-phosphoribosyl transferase, effectively shutting down the de novo synthesis of purine nucleotides. nih.govnih.gov This inhibition leads to a depletion of the purine nucleotide pools necessary for DNA and RNA synthesis, ultimately contributing to the compound's cytotoxic effects. researchgate.net

Interference with DNA and RNA Synthesis

Enzymatic Transformations and Inhibition Studies

The metabolic fate and inhibitory profile of this compound derivatives are largely determined by their interactions with enzymes that process natural purines. These interactions can lead to the bioactivation, detoxification, or direct inhibition of key metabolic enzymes.

Xanthine (B1682287) Oxidase (XO): This enzyme plays a crucial role in the catabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. cymitquimica.comnih.gov Some purine derivatives and N-oxides can act as substrates or inhibitors of XO. aacrjournals.orgnih.gov For instance, 6-(bromomethyl)-9H-purine is both oxidized by XO and acts as a time-dependent inhibitor. nih.gov The widely used drug allopurinol, a purine analog, is oxidized by XO to oxypurinol, which remains tightly bound to the enzyme's molybdenum center, effectively inhibiting it. nih.govmdpi.com Other derivatives, such as 6-(N-benzoylamino)purine, have been identified as potent competitive inhibitors of XO. tandfonline.com

Guanine (B1146940) Deaminase (GDA): Also known as guanase, GDA catalyzes the hydrolytic deamination of guanine to xanthine. nih.govpa2online.org It is a critical enzyme for regulating the intracellular guanine nucleotide pool. pa2online.org GDA is an attractive drug target, and several purine derivatives have been identified as inhibitors. pa2online.org For example, 8-hydroxyguanine, a product of oxidative DNA damage, shows inhibitory activity against GDA. pa2online.org

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). frontiersin.orgnih.gov Inhibition of PNP is a major therapeutic strategy, particularly for T-cell malignancies and immunosuppression. nih.govresearchgate.net A wide array of purine derivatives have been developed as PNP inhibitors. nih.govscbt.com These include 9-deazaguanine (B24355) derivatives, such as 9-benzyl-9-deazaguanine, and various acyclic nucleosides like 8-amino-2'-nordeoxyguanosine. nih.govnih.gov

The modulation of enzyme activity by this compound derivatives can occur through several distinct mechanisms:

Competitive Inhibition: The inhibitor, structurally similar to the natural substrate, competes for binding to the enzyme's active site. The inhibition can be overcome by increasing the substrate concentration. An example is 6-(N-benzoylamino)purine, which acts as a competitive inhibitor of xanthine oxidase. tandfonline.com

Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not overcome by increasing substrate concentration. Certain flexible 5′-norcarbocyclic aza/deaza-purine nucleoside analogs have been shown to be noncompetitive inhibitors of E. coli purine nucleoside phosphorylase. frontiersin.org

Irreversible Inhibition: The inhibitor binds to the enzyme, often through a covalent bond, and permanently inactivates it. nih.gov This can happen through several mechanisms:

Suicide Inhibition: The inhibitor is a substrate that the enzyme converts into a reactive intermediate. This intermediate then binds covalently to the active site, leading to irreversible inactivation. Allopurinol's inhibition of xanthine oxidase is a classic example. tandfonline.com

Covalent Modification: Some derivatives are designed with electrophilic groups that can react with nucleophilic residues in the enzyme's active site. nih.gov For example, 6-(bromomethyl)-9H-purine causes time-dependent inhibition of xanthine oxidase, which involves modification of the enzyme-bound FAD prosthetic group. nih.gov

The following table summarizes the inhibitory activity of selected purine derivatives on various enzymes.

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 / Ki Value |

| 6-mercaptopurine (as TIMP) | Amido-phosphoribosyl transferase | Pseudofeedback | - |

| 6-(N-benzoylamino)purine | Xanthine Oxidase (XO) | Competitive, Time-dependent | IC50: 0.15 µM |

| Allopurinol | Xanthine Oxidase (XO) | Suicide Inhibition | - |

| 8-hydroxyguanine | Guanine Deaminase (GDA) | - | Ki < 5 µM |

| 9-benzyl-9-deazaguanine | Purine Nucleoside Phosphorylase (PNP) | Competitive | Ki = 12 nM |

| 8-amino-2'-nordeoxyguanosine | Purine Nucleoside Phosphorylase (PNP) | - | Ki = 0.26 µM |

| 1,N⁶-etheno-tubercidine | E. coli Purine Nucleoside Phosphorylase (PNP) | Competitive | Ki ~ 4.5 µM |

Interaction with Purine-Metabolizing Enzymes (e.g., Xanthine Oxidase, Guanine Deaminase, Purine Nucleoside Phosphorylase)

Receptor Binding and Signaling Pathway Modulation

Beyond their roles in metabolic interference, purine derivatives are increasingly recognized as signaling molecules that interact with specific cell surface receptors, thereby modulating intracellular signaling cascades. ontosight.ainih.govnih.gov This activity is often due to their structural resemblance to endogenous signaling purines like adenosine (B11128). ontosight.ai

A notable example involves 9-cinnamyl-9H-purine derivatives , which have been investigated for their anti-inflammatory effects. nih.govacs.orgacs.org These compounds were found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. nih.govacs.org Mechanistically, one derivative, compound 5e , was shown to disrupt the crucial protein-protein interaction between TLR4 and its downstream adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88) . nih.govacs.orgmedchemexpress.com This disruption prevents the subsequent activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govacs.org The inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. acs.org

Other purine derivatives have been designed to target G protein-coupled receptors (GPCRs). For example, a series of pyrido[2,1-f]purine-2,4-dione derivatives were identified as highly potent and selective antagonists for the human A3 adenosine receptor . acs.org Similarly, other modified purines have been synthesized as ligands for the histamine H3 receptor , with some derivatives showing high affinity in the low nanomolar range. mdpi.com

Furthermore, guanine-based purines can act as extracellular signaling molecules that trigger specific pathways. frontiersin.org Extracellular guanine has been shown to activate a cascade involving the PI3K/Akt pathway and the subsequent production of nitric oxide (NO), suggesting the involvement of a putative G protein-coupled receptor. frontiersin.orgmdpi.com

The table below highlights specific examples of receptor binding and pathway modulation by purine derivatives.

| Compound/Derivative | Receptor/Pathway Target | Biological Effect | IC50 / Ki Value |

| Compound 5e (9-cinnamyl-9H-purine deriv.) | TLR4/MyD88/NF-κB | Inhibition of NO production | IC50: 6.4 µM |

| Pyrido[2,1-f]purine-2,4-dione deriv. (Cmpd 6) | A3 Adenosine Receptor | Antagonist | Ki = 4.0 nM |

| Purine derivative (Cmpd 3d) | Histamine H3 Receptor | High-affinity binding | Ki = 2.91 nM |

| Guanine | Putative GPCR / PI3K/Akt / NO | Signal transduction activation | - |

Ligand-Receptor Interaction Studies

The interaction of purine derivatives with various receptors is a cornerstone of their biological activity. nih.gov Adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs), are primary targets for many purine-based compounds. nih.gov There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov The A1 and A3 receptor subtypes are known to inhibit adenylyl cyclase, leading to a decrease in cellular levels of cyclic adenosine monophosphate (cAMP). nih.govacs.org

Numerous heterocyclic compounds, including purines and their analogs, have been synthesized and evaluated as AR ligands. nih.gov For instance, a novel series of 9-cinnamyl-9H-purine derivatives was designed to integrate the structural elements of known anti-inflammatory natural products with the purine scaffold, a fundamental component of DNA and RNA. nih.gov This design aims to leverage the beneficial properties of modified nucleosides. nih.gov In studies of other purine-like scaffolds, specific mutations in receptor amino acids, such as Y271(7.46)A in the A1 receptor, have been shown to significantly reduce the binding affinity of antagonist ligands, highlighting the precise nature of these interactions. nih.gov The binding of ligands to receptors can be quantified in specific microdomains of living cells, allowing for the determination of both free and receptor-bound ligand concentrations. acs.org

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/MyD88/NF-κB)

A significant mechanism of action for certain 9H-Purine derivatives involves the modulation of key inflammatory signaling pathways. The Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.gov Aberrant activation of NF-κB is associated with numerous chronic inflammatory diseases. nih.gov

Research has focused on designing 9-cinnamyl-9H-purine derivatives as inhibitors of this pathway. nih.gov One such derivative, compound 5e (NF-κB-IN-14), has been shown to mechanistically disrupt the protein-protein interaction between TLR4 and MyD88. nih.govmedchemexpress.com This disruption suppresses the downstream NF-κB signaling cascade. medchemexpress.commedchemexpress.com The activation of the TLR4/MyD88/NF-κB pathway by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov

Compound 5e demonstrated significant inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages, with an IC₅₀ value of 6.4 μM, which was more potent than the natural anti-inflammatory compound resveratrol (B1683913) (IC₅₀ of 26.4 μM). nih.gov This compound also effectively reduced the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and lowered the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Structure-activity relationship (SAR) studies of these 9-cinnamyl-9H-purine analogs indicated that hydrophobic and electron-withdrawing groups, such as chlorine at position 6 of the purine ring, enhanced anti-inflammatory activity. nih.gov

| Compound | Description | IC₅₀ (μM) on NO Production | Source |

|---|---|---|---|

| Compound 5e (NF-κB-IN-14) | A 9-cinnamyl-9H-purine derivative. | 6.4 | nih.gov |

| Resveratrol | Natural product used as a reference compound. | 26.4 | nih.gov |

Antioxidant Mechanisms

Free Radical Scavenging Activity

Purine derivatives have been investigated for their potential as antioxidants, particularly their ability to scavenge free radicals. Uric acid, the final product of purine metabolism in humans, is known to react with various oxidants, including superoxide (B77818) anions and hydroxyl radicals. encyclopedia.pubnih.gov The antioxidant activity of purine compounds is often evaluated by their ability to interact with stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). researchgate.netresearchgate.net

In one study, new homo-N-nucleosides derived from 9-allylpurines were tested for their in vitro ability to interact with the DPPH stable free radical and to scavenge the superoxide anion. researchgate.net Phenolic antioxidants, a class to which some purine derivatives can be compared, typically scavenge free radicals through an electron-transfer mechanism. researchgate.net The scavenging of hydroxyl radicals is particularly important, as they are highly destructive reactive oxygen species that can damage essential biomolecules like DNA, proteins, and lipids. nih.gov Some purine derivatives have shown good antioxidant profiles, with non-halogenated derivatives exhibiting notable activity. researchgate.net

Inhibition of Lipid Peroxidation

The inhibition of lipid peroxidation is a crucial antioxidant defense mechanism, preventing damage to cell membranes. Several studies have demonstrated that purine derivatives can effectively inhibit this process. researchgate.net For example, methylated analogues of uric acid, such as 1,3-dimethyluric acid and 1,3,7-trimethyluric acid, have shown high potency in preventing hydrogen peroxide- and ozone-induced lipid peroxidation in human erythrocyte membranes. nih.gov Their effect was found to be concentration-dependent. nih.gov

Similarly, a series of new homo-N-nucleosides, synthesized through the 1,3-dipolar cycloaddition of mesityl nitrile oxide with 9-allyl derivatives of various purines, were found to inhibit in vitro lipid peroxidation. researchgate.nettandfonline.com The ferric thiocyanate (B1210189) method, which measures peroxide levels during the initial stages of oxidation, has been used to confirm the effective antioxidant activity of compounds in systems like linoleic acid emulsions. researchgate.net

| Compound Class | Antioxidant Mechanism | Experimental Context | Source |

|---|---|---|---|

| Methylated Uric Acid Analogues | Inhibition of Lipid Peroxidation | H₂O₂- and ozone-induced peroxidation in human erythrocyte membranes | nih.gov |

| Homo-N-nucleosides from 9-allylpurines | Inhibition of Lipid Peroxidation | In vitro assays | researchgate.nettandfonline.com |

| Homo-N-nucleosides from 9-allylpurines | Free Radical Scavenging | DPPH and superoxide anion scavenging assays | researchgate.net |

| Non-halogenated purine derivatives | General Antioxidant Profile | Antioxidant assays | researchgate.net |

Antiviral and Antimicrobial Action Mechanisms

Inhibition of Viral Replication

Purine analogues are a significant class of antiviral agents. researchgate.net Their mechanism of action often relies on disrupting the synthesis of viral nucleic acids. google.com Virus-infected cells have a heightened demand for purine nucleotides to build viral DNA or RNA, making the purine metabolic pathway a sensitive target for antiviral chemotherapy. researchgate.net

Synthetic purine derivatives are often structural analogs of naturally occurring nucleosides. google.com When these modified nucleosides are incorporated into a growing viral nucleic acid chain, they can act as terminators, halting further synthesis. google.com The effectiveness of these agents often depends on their selective conversion by viral enzymes, but not host enzymes, into their active triphosphate form. google.com For instance, certain 9-alkoxypurine derivatives have demonstrated potent and selective activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella zoster virus (VZV) in cell cultures. nih.gov The antiviral potential of purine derivatives is a broad field, with various modifications to the purine ring and its substituents leading to agents active against a range of viruses. researchgate.netacs.orgderpharmachemica.com

Interference with Microbial DNA Synthesis

The biological activity of purine analogs, including derivatives of this compound, is often rooted in their ability to interfere with the synthesis of nucleic acids. ontosight.ai Many of these compounds function as antimetabolites, structural mimics of endogenous purines that can disrupt the intricate enzymatic pathways responsible for DNA and RNA production. ontosight.ai The efficacy of these derivatives as antimicrobial agents hinges on the subtle yet significant differences between the purine metabolic pathways in microbes and their mammalian hosts.

Organisms universally rely on two main pathways for the synthesis of purine nucleotides: the de novo pathway and the salvage pathway. nih.gov The de novo pathway constructs purine rings from simpler molecular precursors, an energy-intensive process. nih.gov In contrast, the salvage pathway is an energy-conserving route that recycles purine bases and nucleosides from the degradation of nucleic acids. nih.govresearchgate.net

A key therapeutic strategy involves targeting the purine salvage pathway, as some pathogenic bacteria and lower eukaryotes are deficient in de novo synthesis and are thus heavily reliant on salvaging purines from their host. researchgate.net A this compound derivative, bearing a strong resemblance to natural purines like guanine or hypoxanthine, could be recognized and processed by the enzymes of this pathway. For instance, an enzyme like hypoxanthine-guanine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, might erroneously accept the purine oxide analog as a substrate. nih.gov

Should the cell successfully convert the purine oxide derivative into a deoxynucleoside triphosphate analog, it could then be incorporated into a growing DNA chain by DNA polymerase during replication. The presence of this unnatural base, with its N-oxide moiety, could disrupt the hydrogen bonding essential for the stability of the DNA double helix or present a steric hindrance, thereby terminating chain elongation. This disruption of DNA synthesis and integrity would ultimately inhibit microbial growth and proliferation. The selective toxicity of such a compound would be enhanced if the targeted microbial enzymes have a higher affinity for the analog than their human counterparts. researchgate.net

Table 1: Potential Interaction of Purine Analogs with Microbial Purine Salvage Pathway Enzymes

| Enzyme | Natural Substrate(s) | Potential Action of this compound Analog | Consequence for Microbe |

| Purine Nucleoside Phosphorylase (PNP) | Inosine (B1671953), Guanosine (B1672433) | May be recognized and converted to a purine oxide base. | Entry into the salvage pathway. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Hypoxanthine, Guanine | May be converted into a fraudulent nucleotide (e.g., purine oxide monophosphate). nih.gov | Diversion of cellular resources to a non-functional product. |

| Adenine (B156593) Phosphoribosyltransferase (APRT) | Adenine | If the analog resembles adenine, it may be converted to a fraudulent nucleotide. nih.gov | Diversion of cellular resources to a non-functional product. |

| DNA Polymerase | dATP, dGTP, dCTP, dTTP | Incorporation of the fraudulent deoxynucleoside triphosphate into the growing DNA strand. | Termination of DNA replication, introduction of mutations. |

Investigation of Oncogenic Potential of Purine N-Oxides

Certain purine N-oxides have been demonstrated to possess oncogenic properties. nih.gov Research has identified specific derivatives, such as adenine N1-oxide and N-oxides of guanine and xanthine, as carcinogenic in experimental animal models. nih.govrsc.org The underlying mechanism of this carcinogenicity is not due to the direct action of the purine N-oxide itself but rather its metabolic activation into a more reactive, DNA-damaging species. nih.gov

The prevailing hypothesis is that these N-oxides are substrates for phase II metabolic enzymes, particularly sulfotransferases, which are abundant in the liver. nih.gov These enzymes catalyze the transfer of a sulfonate group to the N-oxide, creating a highly reactive and unstable N-sulfonyloxy ester. This activated intermediate is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules.

The critical target for these reactive esters is DNA. The electrophilic intermediate can form covalent bonds, or adducts, with the nitrogen and carbon atoms of DNA bases. nih.gov For instance, similar carcinogenic compounds are known to form adducts at the N7 or C8 positions of guanine and the N6 or C8 positions of adenine. nih.gov The formation of a bulky adduct on a DNA base can have severe consequences:

Replication Errors: During DNA replication, the adducted base may be misread by DNA polymerase, leading to the insertion of an incorrect nucleotide in the daughter strand. This results in a permanent point mutation. nih.gov

DNA Strand Breaks: The adduct can destabilize the glycosidic bond linking the purine base to the deoxyribose sugar, leading to depurination and the formation of an apurinic (AP) site. AP sites are non-instructional and can lead to mutations or strand breaks if not repaired. nih.gov

The accumulation of mutations in key proto-oncogenes and tumor suppressor genes is a hallmark of cancer initiation. Therefore, the oncogenic potential of a purine N-oxide is directly linked to its capacity to be metabolically activated into a DNA-reactive intermediate that causes genetic damage. nih.govpopline.org

Table 2: Summary of Investigated Oncogenic Purine N-Oxides

| Compound/Derivative Class | Finding | Proposed Mechanism of Action | Reference |

| Adenine N1-Oxide | Identified as a potent oncogenic agent. rsc.org | Metabolic activation to a reactive ester, leading to DNA adduct formation. nih.gov | rsc.org |

| Guanine N-Oxide Derivatives | Demonstrated to be oncogenic in rats, inducing neoplasms. nih.gov | Metabolic activation to a reactive ester, leading to DNA adduct formation. nih.gov | nih.gov |

| Xanthine N-Oxide Derivatives | Certain isomers are oncogenic, causing conditions such as hepatocellular carcinoma. nih.gov | Metabolic activation to a reactive ester, leading to DNA adduct formation. nih.gov | nih.gov |

| 3-Hydroxyxanthine (a purine N-oxide) | Requires metabolic activation to exert its carcinogenic effect; its synthetic ester derivative is a potent carcinogen. | Esterification (e.g., by sulfotransferase) creates a reactive electrophile. nih.gov | nih.gov |

Biochemical Pathways in Purine-Utilizing Organisms

All life, from microbes to mammals, requires a steady supply of purine nucleotides (adenosine triphosphate and guanosine triphosphate) for a vast array of cellular functions, including DNA/RNA synthesis, energy transfer, and signaling. wikipedia.org Organisms fulfill this need through two interconnected biochemical pathways: de novo synthesis and salvage operations. nih.gov

De Novo Synthesis: This is a fundamental and highly conserved anabolic pathway that builds purine nucleotides from elementary precursors. wikipedia.org The process is complex and energy-demanding, involving a sequence of ten enzymatic steps to construct the purine ring structure atop a ribose-5-phosphate (B1218738) scaffold. The pathway begins with phosphoribosyl pyrophosphate (PRPP) and utilizes amino acids (glycine, glutamine, aspartate) and other small molecules as sources for the carbon and nitrogen atoms of the purine ring. wikipedia.org The first fully formed purine nucleotide produced is inosine monophosphate (IMP), which serves as the common precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov

Salvage Pathway: This pathway is a critical recycling mechanism that is metabolically less expensive than de novo synthesis. nih.gov It reclaims purine bases (adenine, guanine, hypoxanthine) and nucleosides that are released during the natural turnover of nucleic acids. researchgate.net The pathway relies on phosphoribosyltransferase enzymes, such as APRT (adenine phosphoribosyltransferase) and HPRT (hypoxanthine-guanine phosphoribosyltransferase), which attach a recycled base to a PRPP molecule to reform the corresponding nucleotide in a single step. nih.gov While most organisms utilize both pathways, their relative importance can vary. Some specialized cells and pathogenic microbes, for instance, exhibit a limited or absent de novo pathway, making them highly dependent on purine salvage for survival. nih.govresearchgate.net

A foreign compound such as this compound or its derivatives would most likely be processed via the salvage pathway. Enzymes of this pathway may recognize the analog as a legitimate substrate due to its structural similarity to natural purines, thereby introducing it into the cell's nucleotide pool and leading to the downstream disruptive effects described previously.

Table 3: Comparison of Purine Biosynthesis Pathways

| Feature | De Novo Pathway | Salvage Pathway |

| Function | Synthesizes purine rings from simple precursor molecules. nih.gov | Recycles pre-formed purine bases and nucleosides. nih.govresearchgate.net |

| Starting Materials | Phosphoribosyl pyrophosphate (PRPP), amino acids, CO₂, formyl groups. wikipedia.org | Adenine, Guanine, Hypoxanthine, PRPP. nih.gov |

| Key Intermediate | Inosine Monophosphate (IMP). wikipedia.org | Not applicable (direct conversion to AMP, GMP, IMP). nih.gov |

| Energy Cost | High (ATP-dependent). nih.gov | Low (energy-efficient). nih.gov |

| Key Enzymes | PRPP Amidotransferase, GART, ATIC. nih.gov | Adenine Phosphoribosyltransferase (APRT), Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT). nih.gov |

| Regulation | Subject to feedback inhibition by final products (AMP, GMP, IMP). wikipedia.org | Primarily regulated by substrate availability. |

Applications of 9h Purine, 1 Oxide Derivatives in Medicinal Chemistry and Biochemistry Research

Development of Novel Therapeutic Agents

The structural versatility of the purine (B94841) scaffold allows for a multitude of chemical modifications, making it a "privileged scaffold" in drug discovery. d-nb.infonih.gov By altering substituents at various positions on the purine ring, medicinal chemists can fine-tune the pharmacological and physicochemical properties of these compounds to develop novel therapeutic agents. nih.gov

Anti-inflammatory Agent Development

Derivatives of 9H-purine have shown significant promise in the development of new anti-inflammatory agents. derpharmachemica.comacs.org Chronic inflammation is a contributing factor to a variety of diseases, including cardiovascular disease, cancer, and rheumatoid arthritis. nih.gov

One notable area of research involves the design of 9-cinnamyl-9H-purine analogues. nih.govacs.org Inspired by the anti-inflammatory properties of natural products like resveratrol (B1683913) and curcumin, these compounds were developed to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response. nih.govacs.org In a particular study, the compound designated as 5e demonstrated potent anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, with an IC₅₀ value of 6.4 μM, which is more potent than resveratrol (IC₅₀: 26.4 μM). nih.govacs.org This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and suppressed the expression of iNOS and COX-2 proteins. nih.govacs.org Mechanistically, 5e was found to disrupt the interaction between TLR4 and MyD88 proteins. nih.govacs.org In an animal model of atopic dermatitis, 5e effectively reduced ear swelling and other inflammatory symptoms. nih.govacs.org

Other studies have focused on different purine derivatives. For instance, gold(I) complexes incorporating 6-substituted-purine derivatives have been shown to be effective anti-inflammatory agents. researchgate.net These complexes significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-1β in activated macrophages and demonstrated anti-inflammatory effects in a rat model of paw edema, with some compounds showing efficacy comparable or superior to the established drug Auranofin. researchgate.net

Furthermore, a series of 1,8-disubstituted purine-2,6-diones were synthesized and evaluated for their anti-inflammatory effects, with many exhibiting good to excellent activity when compared to the standard drug indomethacin. derpharmachemica.com Similarly, purine-5-N-isosteres have been synthesized and shown to possess significant in vitro anti-inflammatory efficacy by inhibiting albumin denaturation, stabilizing red blood cell membranes, and inhibiting COX enzymes. rsc.org Some of these compounds exhibited lower IC₅₀ values for COX-1 and COX-2 inhibition than indomethacin. rsc.org

The following table summarizes the anti-inflammatory activity of selected 9-cinnamyl-9H-purine analogues:

| Compound | LPS-induced NO production IC₅₀ (µM) in RAW264.7 cells |

| 5e | 6.4 |

| Resveratrol | 26.4 |

Data sourced from ACS Medicinal Chemistry Letters. nih.govacs.org

Anticancer Research (Preclinical Studies and Mechanism of Action)

The purine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating significant antitumor activity in preclinical studies. d-nb.infomdpi.comrsc.org The primary mechanism of action for many purine antimetabolites involves their conversion within cells to nucleotide analogues, which then disrupt DNA synthesis and induce apoptosis in cancer cells. nih.gov

A notable example is the development of novel oxazolo[4,3-f]purine derivatives. acs.org One compound from this series, 20b , exhibited potent activity against several cancer cell lines. acs.org Further investigation revealed that 20b inhibited cell metastasis, arrested the cell cycle at the G₀/G₁ phase, and induced apoptosis in HCT116 colon cancer cells. acs.org Mechanistic studies indicated that 20b increases reactive oxygen species (ROS) levels, leading to DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction. acs.org The functional target of 20b was identified as peptidyl-prolyl cis-trans isomerase A (PPIA). acs.org

Another area of focus has been on 2,6,9-trisubstituted purine derivatives. mdpi.comrsc.org Some of these compounds have been identified as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. mdpi.com For instance, compounds with a trifluoromethylphenyl group at C-6 of the purine ring have shown IC₅₀ values in the nanomolar range in GLI-luciferase reporter assays. mdpi.com One particular compound, 4s , was found to be a potent inhibitor of cancer cell growth, inducing cell cycle arrest and apoptosis. mdpi.com It also demonstrated the ability to downregulate the expression of PTCH and GLI1, target genes of the Hedgehog pathway. mdpi.com In vivo studies showed that 4s effectively inhibited tumor relapse and metastasis in a mouse model of melanoma. mdpi.com

Furthermore, 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have demonstrated the ability to inhibit the growth of various human carcinoma, leukemia, and lymphoma cells. mdpi.com Their mechanism of action is linked to the induction of apoptosis and is often related to the PI3K/Akt/mTOR signaling pathway. mdpi.com

The table below presents the in vitro anticancer activity of a selection of purine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 4b | HeLa | 3.8 |

| 5b | HeLa | 7.4 |

| 13a | HepG2 | 31.20 ± 5.75 |

| 20b | HCT116 | Data not specified |

| 4s | Various | Data not specified |

Antimicrobial and Antiviral Agent Research

Purine derivatives have been extensively investigated for their potential as antimicrobial and antiviral agents. researchgate.netresearchgate.netnih.gov The rationale behind this is that virus-infected cells have an elevated demand for purine nucleotides for the synthesis of viral genetic material, making enzymes in the purine metabolic pathway attractive targets for antiviral drugs. researchgate.net

In the realm of antiviral research, phosphonylmethoxyalkyl derivatives of purines have shown significant activity against a range of DNA viruses. nih.gov For example, (S)-HPMPA and its cyclic phosphonate, (S)-cHPMPA, were found to be potent inhibitors of herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), adenovirus, and vaccinia virus. nih.gov Another derivative, PMEDAP, demonstrated marked and selective activity against the human immunodeficiency virus (HIV). nih.gov Similarly, a series of 2'-deoxy-4'-thio purine nucleosides were synthesized and found to be potent against hepatitis B virus (HBV) and human cytomegalovirus (HCMV). nih.gov

Regarding antimicrobial research, purine analogues are considered a novel class of nonclassical antimicrobial agents that can target riboswitches. researchgate.net Riboswitches are structured RNA domains, often found in the non-coding regions of bacterial mRNAs, that regulate gene expression by binding to specific ligands. researchgate.net Purine-binding riboswitches are seen as promising targets for the development of new antimicrobial drugs. researchgate.net Studies have shown that some synthesized purine derivatives can bind to purine riboswitch aptamers with affinities comparable to their natural ligands and inhibit microbial growth. researchgate.net For instance, certain 8,9-disubstituted adenines and 6-substituted aminopurines have exhibited excellent activity against Candida albicans, with some compounds showing better antifungal activity than the standard drug oxiconazole. researchgate.net

Biochemical Probes and Research Tools

Beyond their therapeutic potential, 9H-Purine, 1-oxide and its derivatives serve as valuable tools in biochemical research. ontosight.aismolecule.com Their ability to interact with key cellular components makes them useful for studying fundamental biological processes. ontosight.ai

Probes for Studying Purine Metabolism

The structural similarity of purine derivatives to endogenous purines allows them to act as probes to investigate the intricacies of purine metabolism. smolecule.com By introducing modified purines into cellular systems, researchers can track their uptake, conversion, and incorporation into nucleic acids, providing insights into the enzymes and pathways involved. nih.gov For example, fluorescent nucleoside and nucleobase analogs are widely used to study the structure and dynamics of proteins and nucleic acids and their complexes. nih.gov These fluorescent probes can report on enzymatic activity within biological materials. nih.gov

Tools for Investigating Enzyme Interactions in Cellular Systems

Purine derivatives are instrumental in studying the interactions between enzymes and their substrates or inhibitors within cellular systems. smolecule.com Fluorescently labeled purine analogues, for instance, can be used to monitor enzyme activity and kinetics in real-time. nih.gov The changes in the fluorescence properties of these probes upon binding to an enzyme or upon enzymatic conversion can provide detailed information about the enzyme's mechanism of action. nih.gov

Studies have utilized fluorescent etheno derivatives of 2-aminopurine (B61359) to investigate their interaction with key enzymes of purine metabolism, such as purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO). nih.gov Techniques like X-ray crystallography, isothermal titration calorimetry, and fluorescence spectroscopy have been employed to elucidate the nature of these interactions at a molecular level. nih.gov Such studies not only enhance our understanding of enzyme function but also aid in the rational design of more specific and potent enzyme inhibitors for therapeutic purposes. nih.gov

Agricultural Chemistry Applications

The exploration of this compound derivatives and related purine analogues in agricultural chemistry has revealed their potential as active ingredients in agrochemicals. Research has focused on their utility in crop protection and growth regulation, demonstrating a range of biological activities including herbicidal, fungicidal, and plant growth-regulating properties.

One area of investigation is their potential as herbicides. For instance, novel 1H-purin-6(9H)-one derivatives have been synthesized and evaluated for their herbicidal effects. In post-emergence treatments, one such derivative, compound 7d, demonstrated a 70.4% inhibition rate against Amaranthus retroflexus at a concentration of 1500 g/ha. nih.gov While these initial results were considered moderate, they highlight the potential of the purine scaffold in developing new herbicidal agents. nih.gov The concept of using N-oxide derivatives in herbicides is also established in other heterocyclic families, suggesting a promising avenue for purine-1-oxides. researchgate.netnih.gov

In addition to weed control, purine derivatives are being investigated for their role in combating plant diseases. A series of novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related 1,3,4-oxadiazole/thiadiazole derivatives have shown good antibacterial activity against significant plant pathogens like Xanthomonas oryzae pv. oryzae (which causes rice bacterial leaf blight) and Ralstonia solanacearum (which causes tobacco bacterial wilt). researchgate.net One compound, in particular, exhibited an EC50 value of 8.39 µg/mL against Xoo, outperforming some commercial agents. researchgate.net Furthermore, certain 6-substituted purine derivatives have demonstrated notable antifungal activity against species such as Aspergillus niger and Candida tropicalis. scielo.org.mx

The potential applications also extend to enhancing plant resilience. For example, 6-hydroxy-9H-purine 3-N-oxide has been identified as a candidate for improving plant resistance to stress, likely through its antioxidant properties. smolecule.com Moreover, the fundamental role of purine derivatives in plant biology is well-established, with N6-substituted adenines, known as cytokinins, acting as key hormones that regulate plant cell division, growth, and development. ekb.eg This inherent biological activity within plants makes the purine scaffold a compelling starting point for the design of new plant growth regulators. ekb.eg The diverse bioactivities of purine derivatives underscore their potential for the development of novel and effective agricultural products. researchgate.net

Preclinical Bio-evaluation and Structure-Activity Relationship (SAR) Studies

The preclinical evaluation of this compound derivatives and their analogues has been a significant focus of research, particularly in the context of oncology. These studies have primarily involved in vitro assessments to determine their antiproliferative and cytotoxic effects, mechanistic investigations to understand their mode of action at a cellular level, and the elucidation of structure-activity relationships to guide the design of more potent and selective compounds.

A substantial body of research has demonstrated the potent in vitro antiproliferative and cytotoxic activities of 9H-purine derivatives against a wide array of human cancer cell lines. These activities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

For example, a series of 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives were synthesized and evaluated against the MCF-7 human breast cancer cell line. chim.it The results, as summarized in the table below, indicate that the antiproliferative activity is highly dependent on the substitution pattern of the purine ring. Notably, compound 9c , which features two chlorine atoms at the 2 and 6 positions of the purine ring, exhibited the highest potency with an IC50 value of 2.75 µM. chim.it

| Compound | Substituent on Purine Ring | IC50 (µM) |

|---|---|---|

| 9a | 6-Cl | 10.6 ± 0.66 |

| 9b | 2-F, 6-Cl | 6.18 ± 1.70 |

| 9c | 2,6-diCl | 2.75 ± 0.02 |

| 9d | 6-NH2 | > 50 |

Similarly, another study on 2,6,9-trisubstituted purine derivatives revealed significant cytotoxic effects against several cancer cell lines, including H1975 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and HeLa (cervical cancer). mdpi.com Compounds 4f , 4j , and 4k emerged as the most active, with single-digit micromolar IC50 values and favorable selectivity indices, indicating their potential as promising antitumor agents. mdpi.com

| Compound | H1975 | HCT116 | HeLa | Vero (non-cancerous) |

|---|---|---|---|---|

| 4f | 5.8 | 8.5 | 3.6 | 14.8 |

| 4j | 9.2 | 6.4 | 4.2 | 21.5 |

| 4k | 8.1 | 5.2 | 3.9 | 15.4 |

| Etoposide (control) | 1.5 | 1.9 | 0.8 | >50 |

Further research on isatin-purine hybrids also demonstrated good antiproliferative activity against a panel of cancer cell lines. mdpi.com Compound 15 from this series showed notable cytotoxicity, particularly against the HepG2 (hepatocellular carcinoma) cell line with an IC50 of 9.61 µM. mdpi.com In another study, a purine derivative, 4s , exhibited potent cytotoxic effects across various tumor cell lines with IC50 values ranging from 1.3 to 15 µM. mdpi.com These findings collectively underscore the potential of the 9H-purine scaffold as a source of novel anticancer agents. nih.govsioc-journal.cn